
Fmoc-Ala-OMe
Übersicht
Beschreibung
Fmoc-Ala-OMe, also known as Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate, is a compound used in the field of pharmaceutical reference standards . It is supplied with detailed characterization data compliant with regulatory guidelines . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
Synthesis Analysis
Fmoc-Ala-OMe can be synthesized by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed . The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times .
Molecular Structure Analysis
Fmoc-amino acids have been found to produce a super-helical structure by three types of asymmetric H-bond modalities . The modalities are amide → carboxylic acid and carboxylic acid → carboxylic acid modality (responsible for the P-handed helix) and carboxylic acid → amide modality (responsible for the M-handed helix) .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Physical And Chemical Properties Analysis
Fmoc-Ala-OMe has a molecular weight of 325.4 . It is characterized by the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Gelation in Biomaterials
Fmoc-Ala-OMe plays a significant role in the self-assembly and gelation of peptides, which is crucial for the development of soft biomaterials. For instance, a study demonstrated that a fluorenylmethoxycarbonyl (Fmoc)-conjugated alanine-lactic acid (Ala-Lac) sequence self-assembles into nanostructures that gel in water. This process is essential for designing degradable materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).
Enzyme-Catalyzed Peptide Synthesis
Fmoc-Ala-OMe is used in enzyme-catalyzed peptide synthesis, providing a method for the formation of peptide bonds. Research has explored its coupling with other amino acids under the catalytic action of enzymes like chymotrypsin, papain, and thermolysin (Kuhl et al., 1992).
Solid-Phase Synthesis Monitoring
In the field of solid-phase peptide synthesis, Fmoc-Ala-OMe is instrumental for monitoring the synthesis process, particularly in the context of protecting groups. Studies have shown its utility in tracking the deprotection of Fmoc groups in peptides (Larsen et al., 1993).
Interaction with DNA
Research on proteins like AlgR3 and AlgP, which regulate alginate synthesis in Pseudomonas, has shown that Fmoc-conjugated peptides interact with DNA. This finding is relevant for understanding DNA binding and regulatory mechanisms in biological systems (Medvedkin et al., 1995).
Development of Nanomaterials
Fmoc-Ala-OMe is used in the development of nanomaterials through enzyme-driven dynamic peptide libraries. This approach is essential for discovering self-assembling nanostructures and understanding the stability of these structures (Das et al., 2009).
Studying Supramolecular Hydrogels
In the study of supramolecular hydrogels, Fmoc-protected dipeptides, including Fmoc-Ala-OMe, are analyzed to understand their self-assembly and the driving forces behind the gelation process. This research has implications for developing materials with unique properties (Zhang et al., 2013).
Drug Development and Synthesis
The role of Fmoc-Ala-OMe in the synthesis of peptides and drugs is explored in studies that aim to develop novel therapies. For instance, its use in the synthesis of peptides with potential inhibitory effects on HIV protease has been investigated (Tran et al., 1997).
Analytical Techniques in Chemistry
Fmoc-Ala-OMe is significant in improving high-performance liquid chromatography methods for amino acid separation. This advancement is crucial for protein identification and biological sample analysis (Ou et al., 1996).
Bio-Inspired Functional Materials
Fmoc-modified amino acids, including Fmoc-Ala-OMe, are pivotal in fabricating functional materials. Their self-assembly features are exploited for applications in cell cultivation, drug delivery, and therapeutic properties (Tao et al., 2016).
Wirkmechanismus
Target of Action
Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate, commonly known as Fmoc-Ala-OMe, is primarily used as a building block in the preparation of various peptides . The primary targets of this compound are the amino groups of peptides, which it protects during peptide synthesis .
Mode of Action
The mode of action of Fmoc-Ala-OMe involves the protection of amine groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Ala-OMe acts as a protecting group for amines . This protection is achieved by introducing the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process allows for the synthesis of complex peptides without unwanted side reactions.
Biochemical Pathways
The biochemical pathways affected by Fmoc-Ala-OMe are those involved in peptide synthesis. The introduction of the Fmoc group to amines allows for the controlled assembly of amino acids into peptides . This process is crucial in the production of proteins, which play a variety of roles in biological systems.
Result of Action
The result of Fmoc-Ala-OMe’s action is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the amine groups during synthesis, Fmoc-Ala-OMe allows for the controlled assembly of amino acids, preventing unwanted side reactions and ensuring the production of the intended peptide.
Action Environment
The action of Fmoc-Ala-OMe is influenced by various environmental factors, including the presence of other chemicals and the pH of the solution. For instance, the removal of the Fmoc group is achieved using a base, with piperidine often being the preferred choice . The efficiency of this process can be influenced by the concentration of the base and the temperature of the reaction .
Safety and Hazards
Zukünftige Richtungen
The self-assembly of Fmoc-modified amino acids and short peptides has several applications in nanobiotechnology . They are not explored enough, but they also attract attention for fabricating various artificial nanomaterials in recent times . The development of environmentally benign, efficient, and simple methods for Fmoc deprotection is a crucial and demanding research area in the modern chemical sciences .
Eigenschaften
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146346-88-5 | |
| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

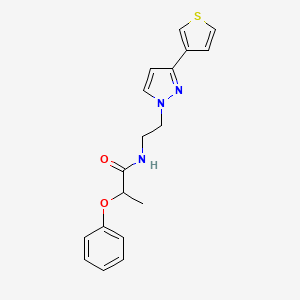
![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
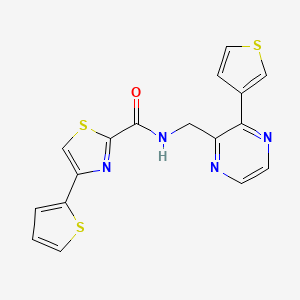
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)
![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)

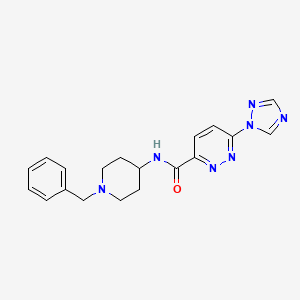
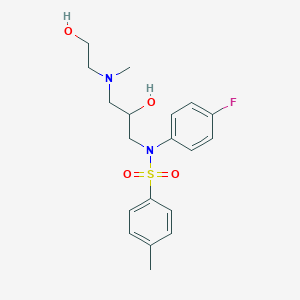
![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)
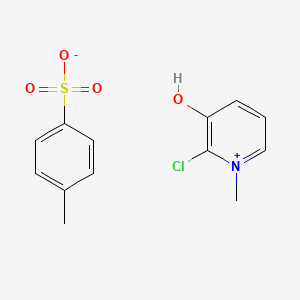
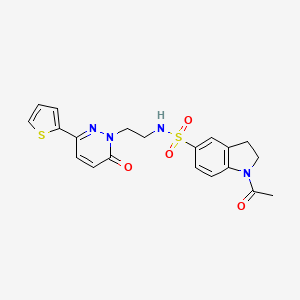
![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)